molecular formula C11H9ClN4O2 B2873770 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide CAS No. 866038-93-9

1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide

Cat. No.: B2873770
CAS No.: 866038-93-9
M. Wt: 264.67
InChI Key: VOJOOOJLMCKSPM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide is a useful research compound. Its molecular formula is C11H9ClN4O2 and its molecular weight is 264.67. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Research shows that derivatives of pyridazine compounds, including those similar to 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide, are used in the synthesis of new heterocyclic compounds with potential biological activities. These compounds exhibit antimicrobial and antifungal properties (Sayed et al., 2003).

Antimicrobial and Antifungal Activities

  • Some pyridazine derivatives demonstrate significant antimicrobial activities. For example, studies have shown that certain pyridazine compounds have been effective against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans (Sah et al., 2014).

Inhibition of Corrosion

  • Pyridazine derivatives have been used in studies focusing on the inhibition of steel corrosion in acidic media. Research suggests that substituting an oxygen atom with sulfur in a pyridazine molecule significantly increases its efficiency as a corrosion inhibitor (Bouklah et al., 2004).

Anti-inflammatory Applications

  • Investigations into pyridazine analogues have revealed their potential in anti-inflammatory treatments. Some studies have identified specific compounds that show significant inhibition of phospholipase A2, an enzyme involved in the inflammatory process, suggesting their use as nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

Anticancer Activity

  • Recent research has focused on synthesizing new derivatives of pyridazine with potent anticancer effects. Some studies have explored the molecular docking of these compounds against cancer cell lines, showing promising results in inhibiting cancer cell growth (Mehvish & Kumar, 2022).

Properties

IUPAC Name

1-(4-chlorophenyl)-4-oxopyridazine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-7-1-3-8(4-2-7)16-6-5-9(17)10(15-16)11(18)14-13/h1-6H,13H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJOOOJLMCKSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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